4-fluoro-N-(2-{[(2E)-2-(2-hydroxy-5-methoxy-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
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Overview
Description
4-FLUORO-N-(2-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of an imine or azomethine group (–C=N–) and are known for their diverse applications in various fields due to their interesting chemical properties .
Preparation Methods
The synthesis of 4-FLUORO-N-(2-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE typically involves the condensation reaction between an aldehyde and a primary or secondary amine. The reaction conditions often include the use of solvents such as ethanol, methanol, or tetrahydrofuran, and may require heating to facilitate the reaction . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound.
Chemical Reactions Analysis
4-FLUORO-N-(2-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
4-FLUORO-N-(2-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a ligand in coordination chemistry.
Medicine: The compound has shown potential as an antimicrobial and antitubercular agent.
Mechanism of Action
The mechanism of action of 4-FLUORO-N-(2-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, leading to various effects. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
4-FLUORO-N-(2-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)BENZAMIDE can be compared with other Schiff base hydrazones, such as:
- N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but may differ in their specific chemical properties and applications. The presence of different substituents on the phenyl ring can influence the reactivity and stability of the compounds, making each unique in its own right.
Properties
Molecular Formula |
C22H17FN4O6 |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
2-[(4-fluorobenzoyl)amino]-N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C22H17FN4O6/c1-33-16-10-14(20(28)19(11-16)27(31)32)12-24-26-22(30)17-4-2-3-5-18(17)25-21(29)13-6-8-15(23)9-7-13/h2-12,28H,1H3,(H,25,29)(H,26,30)/b24-12+ |
InChI Key |
SGJWUBLVPWWTTI-WYMPLXKRSA-N |
Isomeric SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)/C=N/NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
COC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=NNC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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